1-[(4-Chlorophenyl)methyl]pyrrolidin-3-amine
Overview
Description
1-[(4-Chlorophenyl)methyl]pyrrolidin-3-amine is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a pyrrolidine ring substituted with a 4-chlorobenzyl group
Scientific Research Applications
1-[(4-Chlorophenyl)methyl]pyrrolidin-3-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with the compound are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, like 1-[(4-chlorophenyl)methyl]pyrrolidin-3-amine, are known to interact with various biological targets .
Mode of Action
It is known that pyrrolidine derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Pyrrolidine derivatives are known to influence a variety of biochemical pathways .
Pharmacokinetics
It is known that the pyrrolidine ring structure can influence the pharmacokinetic profile of a compound .
Result of Action
Pyrrolidine derivatives are known to have a wide range of biological activities .
Action Environment
It is known that environmental factors can influence the action of many compounds .
Biochemical Analysis
Biochemical Properties
1-[(4-Chlorophenyl)methyl]pyrrolidin-3-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The pyrrolidine ring in this compound allows it to explore the pharmacophore space efficiently due to its sp3-hybridization and stereochemistry . This compound has been shown to interact with enantioselective proteins, leading to different biological profiles depending on the spatial orientation of its substituents .
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific proteins can lead to changes in cell function, including alterations in metabolic pathways and gene expression . These effects are crucial for understanding the compound’s potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The pyrrolidine ring’s stereochemistry plays a crucial role in these interactions, affecting the compound’s binding mode to enantioselective proteins . This mechanism is essential for understanding how the compound exerts its effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Long-term studies have shown that the compound can have lasting effects on cellular function, both in vitro and in vivo . Understanding these temporal effects is crucial for its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological changes . It is important to consider any toxic or adverse effects at high doses to ensure the compound’s safety and efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels . Understanding these pathways is essential for predicting the compound’s behavior in biological systems and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound interacts with transporters and binding proteins, influencing its localization and accumulation . These interactions are important for understanding how the compound reaches its target sites and exerts its effects.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. The compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles . Understanding its subcellular localization is essential for predicting its biological effects and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorophenyl)methyl]pyrrolidin-3-amine typically involves the reaction of 4-chlorobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chlorophenyl)methyl]pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Bromophenyl)methyl]pyrrolidin-3-amine
- 1-[(4-Fluorophenyl)methyl]pyrrolidin-3-amine
- 1-[(4-Methylphenyl)methyl]pyrrolidin-3-amine
Uniqueness
1-[(4-Chlorophenyl)methyl]pyrrolidin-3-amine is unique due to the presence of the 4-chlorobenzyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]pyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c12-10-3-1-9(2-4-10)7-14-6-5-11(13)8-14/h1-4,11H,5-8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXIMRGOPABCGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585727 | |
Record name | 1-[(4-Chlorophenyl)methyl]pyrrolidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61695-07-6 | |
Record name | 1-[(4-Chlorophenyl)methyl]pyrrolidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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